2-(Methylthio)-4-thien-2-ylpyrimidine
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Overview
Description
2-(Methylthio)-4-thien-2-ylpyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a methylthio group at the 2-position and a thienyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4-thien-2-ylpyrimidine typically involves the reaction of 2-thiouracil with methyl iodide under basic conditions to form 2-methylthio-4-pyrimidinone . This intermediate can then be further reacted with a thienyl derivative to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out at room temperature overnight to achieve high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-4-thien-2-ylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The thienyl group can participate in electrophilic substitution reactions, and the methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Methylthio)-4-thien-2-ylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical studies to understand the interactions of pyrimidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-4-thien-2-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-one
- 2-(Methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-thione
Uniqueness
2-(Methylthio)-4-thien-2-ylpyrimidine is unique due to the presence of both a methylthio and a thienyl group, which confer distinct chemical and biological properties. The combination of these groups allows for unique interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-methylsulfanyl-4-thiophen-2-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-12-9-10-5-4-7(11-9)8-3-2-6-13-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYLFPXPMKOTKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284993 |
Source
|
Record name | 2-(Methylthio)-4-(2-thienyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683274-58-0 |
Source
|
Record name | 2-(Methylthio)-4-(2-thienyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=683274-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylthio)-4-(2-thienyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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